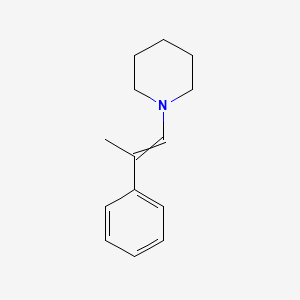

1-(2-Phenylprop-1-en-1-yl)piperidine

Description

Properties

CAS No. |

24401-44-3 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(2-phenylprop-1-enyl)piperidine |

InChI |

InChI=1S/C14H19N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |

InChI Key |

WEGINNWNXJKJFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

N-Alkylation of Piperidine

The direct alkylation of piperidine with 2-phenylprop-1-en-1-yl halides represents a straightforward approach. For instance, 1-(2-phenylprop-1-en-1-yl)piperidine can be synthesized via nucleophilic substitution using 2-phenylprop-1-en-1-yl bromide and piperidine in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like DMF or acetonitrile.

Procedure :

- Reactants : Piperidine (1 equiv), 2-phenylprop-1-en-1-yl bromide (1.2 equiv), K$$2$$CO$$3$$ (2 equiv).

- Conditions : Reflux in acetonitrile (12–24 h).

- Yield : 60–75% after column purification.

Key Considerations :

Cross-Coupling Strategies

Sonogashira Coupling Followed by Hydrogenation

A two-step protocol involving Sonogashira coupling and partial hydrogenation has been employed to introduce the propenyl group. This method is advantageous for its modularity and stereochemical control.

Step 1: Sonogashira Coupling

- Reactants : 1-Bromo-piperidine, phenylacetylene, Pd(PPh$$3$$)$$4$$ (5 mol%), CuI (10 mol%), piperidine (base).

- Conditions : 60°C in THF (6 h).

- Intermediate : 1-(Phenylethynyl)piperidine (yield: 82%).

Step 2: Selective Hydrogenation

- Catalyst : Lindlar catalyst (quinoline-poisoned Pd/BaSO$$_4$$).

- Conditions : H$$_2$$ (1 atm), rt, 4 h.

- Yield : 70% (cis-alkene predominant).

Advantages :

- High regioselectivity and compatibility with sensitive functional groups.

- Tunable stereochemistry via catalyst choice.

Heck Coupling

Heck reactions enable direct installation of the propenyl moiety onto piperidine-containing aryl halides. This method is particularly useful for accessing trans-alkene isomers.

Procedure :

- Reactants : 1-(4-Bromophenyl)piperidine, propene, Pd(OAc)$$2$$ (2 mol%), P(o-tol)$$3$$ (4 mol%), NEt$$_3$$.

- Conditions : 100°C in DMF (12 h).

- Yield : 55–65%.

Limitations :

Wittig Olefination

The Wittig reaction offers a versatile route to construct the propenyl group from piperidine ketones. This method is ideal for laboratories with access to stabilized ylides.

Procedure :

- Reactants : 1-Acetylpiperidine, (2-phenylpropenyl)triphenylphosphonium bromide, NaHMDS.

- Conditions : THF, 0°C to rt (4 h).

- Yield : 68% (E/Z = 4:1).

Optimization Notes :

Hydroamination of Alkynes

Transition-metal-catalyzed hydroamination of phenylpropyne with piperidine provides a one-pot route to the target compound. This method is atom-economical but requires specialized catalysts.

Procedure :

- Catalyst : [Rh(COD)Cl]$$_2$$ (2 mol%), Xantphos (4 mol%).

- Conditions : Toluene, 100°C (8 h).

- Yield : 50–60%.

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Complexity | Cost |

|---|---|---|---|---|

| N-Alkylation | 60–75 | Low | Low | Moderate |

| Sonogashira + Hydrogenation | 70 | High (cis) | Moderate | High |

| Heck Coupling | 55–65 | High (trans) | High | Very High |

| Wittig Reaction | 68 | Moderate (E/Z) | Moderate | Low |

| Hydroamination | 50–60 | None | High | Very High |

Key Insights :

Mechanistic Considerations

N-Alkylation Pathway

The reaction proceeds via an S$$_N$$2 mechanism, where piperidine’s lone pair attacks the electrophilic carbon in the alkyl halide. Steric effects from the propenyl group slow the reaction, necessitating prolonged heating.

Sonogashira Coupling

The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the alkyne, and reductive elimination to form the C–C bond. Subsequent hydrogenation proceeds via syn addition of H$$_2$$ across the triple bond.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine moieties .

Scientific Research Applications

1-(2-Phenylprop-1-en-1-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, piperidine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,6-Dimethylphenyl)-2-(2-phenylprop-1-en-1-yl)piperidine (4f)

- Synthesis : Prepared via reductive cyclization of an amide precursor with α-methylstyrene, yielding a 69:31 mixture of E/Z isomers (93% yield) .

- Structural Features : The presence of a 2,6-dimethylphenyl group introduces steric hindrance, influencing isomer ratios and NMR spectral complexity (e.g., δ 5.23–5.53 ppm for olefinic protons) .

- Key Difference : The additional methyl groups on the phenyl ring in 4f enhance lipophilicity compared to the unsubstituted phenylpropene group in the target compound.

1-(3-Phenylbutyl)piperidine Derivatives

- Receptor Binding : Compounds with 1-(3-phenylbutyl)piperidine groups exhibit varied binding modes to sigma-1 receptors (S1R). For example, substituent orientation (toward helices α4/α5 vs. opposing directions) correlates with RMSD values (>2.5 Å to >4 Å), affecting hydrophobic interactions and pharmacophore compatibility .

Pharmacologically Active Piperidine Derivatives

Phencyclidine (PCP) and BTCP

- PCP (1-(1-Phenylcyclohexyl)piperidine): A well-known NMDA receptor antagonist with hallucinogenic and anesthetic properties. Its cyclohexyl-piperidine scaffold stabilizes a chair conformation, enhancing receptor binding .

- BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine): A PCP analog with a benzothiophene substituent, identified as a Trypanothione reductase (TryR) inhibitor .

Sigma Receptor Ligands

- 1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) : Binds to phencyclidine (PCP) receptors with high affinity. The thienyl group enhances electron-rich interactions compared to phenylpropene derivatives .

- Pharmacophore Insights : The phenylpropene group’s conjugated double bond may mimic the electronic properties of thienyl or cyclohexyl groups, but steric differences could alter receptor selectivity.

Natural Product Derivatives

1-[1-Oxo-3-phenyl-2E-propenyl]piperidine (Compound 8)

Conformational and Electronic Comparisons

1-(2,2,2-Trifluoroethyl)piperidine vs. 1-(Trifluoroacetyl)piperidine

- Conformation : Electron-withdrawing substituents (e.g., trifluoroacetyl) stabilize chair conformations by increasing the leaving group propensity, while alkyl groups (e.g., trifluoroethyl) favor axial orientations .

- Relevance : The phenylpropene group in the target compound may adopt a planar conformation, enhancing π-stacking but reducing ring puckering flexibility compared to trifluorinated analogs.

Q & A

Q. How can in silico models predict off-target interactions or toxicity risks?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against toxicity-associated targets (e.g., hERG channels, cytochrome P450 isoforms). Use QSAR models from platforms like OECD Toolbox to predict mutagenicity or carcinogenicity. Validate predictions with Ames tests or zebrafish embryo toxicity assays .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.